molecular formula C11H13B B1382661 1-Bromo-3-(cyclobutylmethyl)benzene CAS No. 1643457-38-8

1-Bromo-3-(cyclobutylmethyl)benzene

Cat. No.: B1382661
CAS No.: 1643457-38-8
M. Wt: 225.12 g/mol
InChI Key: VQYJKQODZUNCLA-UHFFFAOYSA-N
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Description

1-Bromo-3-(cyclobutylmethyl)benzene: is an organic compound with the molecular formula C11H13Br . It is a colorless to pale yellow liquid used in various fields such as medical research, environmental research, and industrial research. This compound is characterized by a benzene ring substituted with a bromine atom and a cyclobutylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(cyclobutylmethyl)benzene can be synthesized through several methods. One common method involves the bromination of 3-(cyclobutylmethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using similar methods as described above. The process may include additional purification steps such as distillation or recrystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(cyclobutylmethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

    Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used; for example, phenols or amines.

    Coupling Reactions: Biaryl compounds with various functional groups depending on the boronic acid used.

Scientific Research Applications

1-Bromo-3-(cyclobutylmethyl)benzene has diverse applications in scientific research due to its unique structure:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Material Science: Utilized in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(cyclobutylmethyl)benzene in chemical reactions typically involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted benzene product .

Comparison with Similar Compounds

    1-Bromo-3-(cyclopropylmethoxy)benzene: Similar in structure but with a cyclopropylmethoxy group instead of a cyclobutylmethyl group.

    1-Bromo-3-nitrobenzene: Contains a nitro group instead of a cyclobutylmethyl group.

Uniqueness: 1-Bromo-3-(cyclobutylmethyl)benzene is unique due to the presence of the cyclobutylmethyl group, which imparts specific steric and electronic properties to the molecule. This makes it a valuable intermediate in the synthesis of compounds with unique structural features and reactivity profiles .

Properties

IUPAC Name

1-bromo-3-(cyclobutylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c12-11-6-2-5-10(8-11)7-9-3-1-4-9/h2,5-6,8-9H,1,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYJKQODZUNCLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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